2-(Sulfamoylamino)acetic acid

Descripción general

Descripción

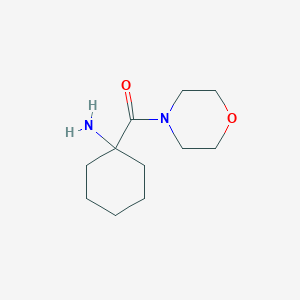

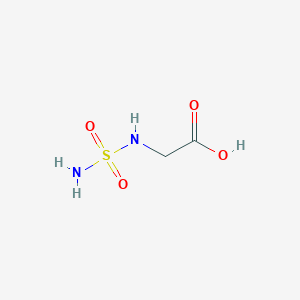

2-(Sulfamoylamino)acetic acid is an organic compound with the molecular formula C2H6N2O4S . It has a molecular weight of 154.15 . The compound contains a total of 15 atoms, including 6 Hydrogen atoms, 2 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound consists of 2 Carbon atoms, 6 Hydrogen atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . The specific arrangement of these atoms in the molecule is not provided in the available resources.Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

Perfluorinated acids, including perfluorinated carboxylates (PFCAs), and perfluorinated sulfonates (PFASs), have garnered attention due to their environmental persistence and detection in various wildlife across the globe. Research has highlighted the bioaccumulation potential of PFCAs, with a critical review suggesting that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, underscoring the need for further research to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).

Application in Water and Wastewater Treatment

Sulfamic acid, known as amino sulfuric acid among other names, has been identified as an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition. It is used for the removal of scales and metal oxides deposits from the surface of metals and ceramics, offering a less toxic and more environmentally friendly alternative to traditional acidic solutions (Verma & Quraishi, 2022).

Antimicrobial Disinfection

Peracetic acid, a potent disinfectant, has been explored for its effectiveness in wastewater effluent treatment. It offers advantages such as ease of treatment implementation, broad spectrum of activity, absence of persistent toxic residuals, and no requirement for dechlorination. However, it increases the organic content in the effluent due to acetic acid formation, raising concerns about potential microbial regrowth (Kitis, 2004).

Challenges in Pharmaceutical Pollution

Sulfamethoxazole, a persistent organic pollutant, has been the subject of significant research due to its environmental presence and the formation of metabolites upon consumption. The occurrence of sulfamethoxazole in various environmental compartments has led to investigations into its removal using cleaner technologies. These studies highlight the need for sustainable development of technology to address the contamination and removal of sulfamethoxazole from aqueous solutions (Prasannamedha & Kumar, 2020).

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of the compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that the compound exhibits threshold effects and may have toxic or adverse effects at high doses .

Metabolic Pathways

2-(Sulfamoylamino)acetic Acid may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-(sulfamoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O4S/c3-9(7,8)4-1-2(5)6/h4H,1H2,(H,5,6)(H2,3,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIAAXXKIVZHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016857-92-3 | |

| Record name | 2-(SULFAMOYLAMINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline](/img/structure/B3199376.png)

![2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B3199388.png)

![4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine](/img/structure/B3199422.png)

![3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B3199444.png)